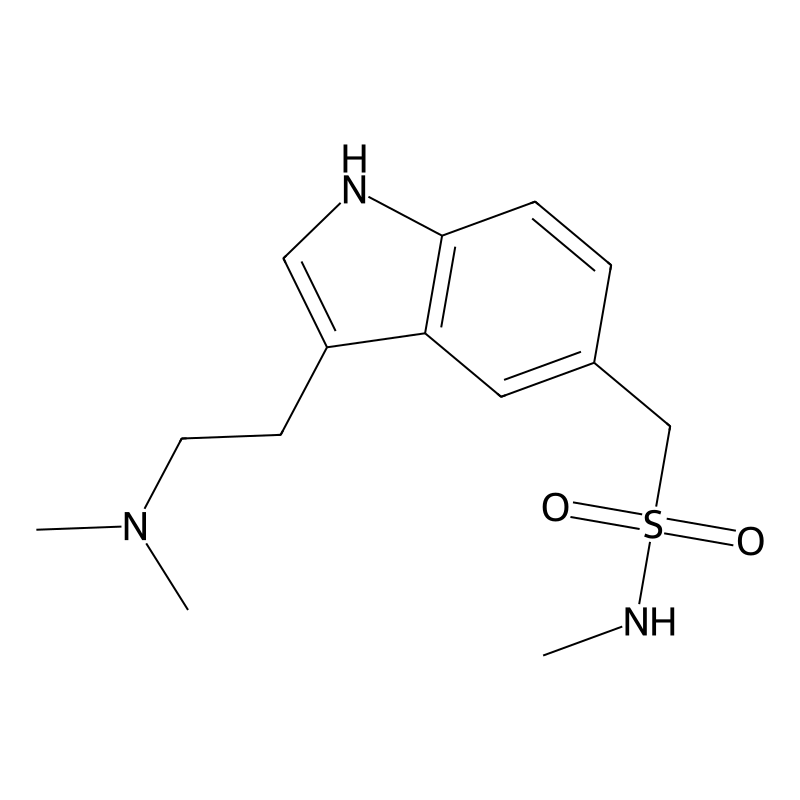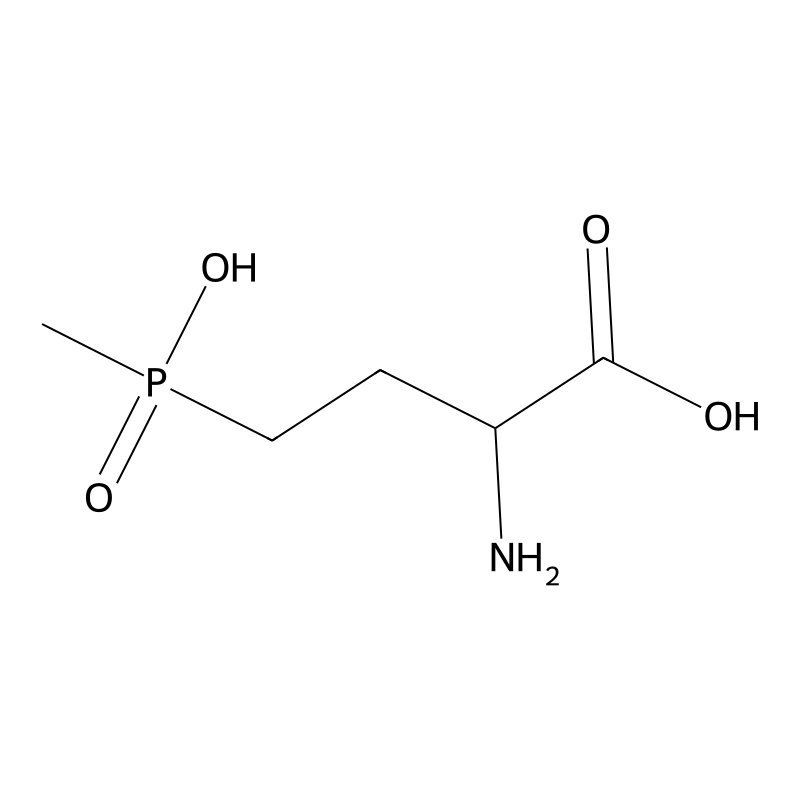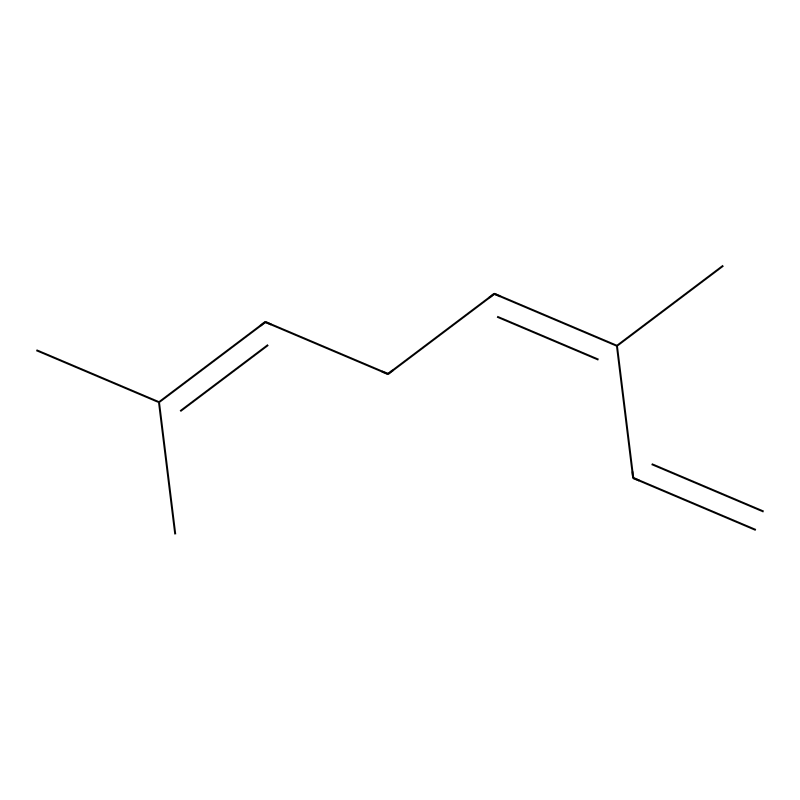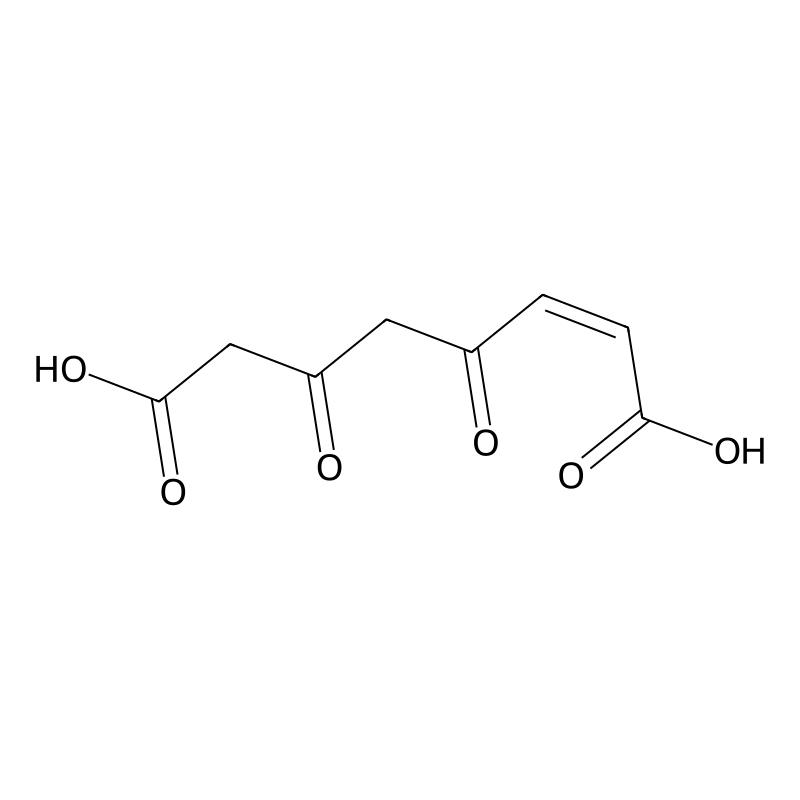N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
- This compound belongs to a class of molecules known as oxalamides, which are derived from oxalic acid.
- The structure incorporates a thienopyrazole ring system, which is a common scaffold in medicinal chemistry due to its diverse biological activities [].
Molecular Structure Analysis
- The key features of the molecule include:
- A central oxalamide group (C2O(CONH2)2)
- A substituted thienopyrazole ring system with a dihydrofuran moiety (five-membered ring with oxygen and sulfur)
- An o-tolyl (methyl group attached to a benzene ring) substituent
- A pyridinylmethyl group (methyl group attached to a pyridine ring)
Chemical Reactions Analysis
Due to the lack of specific research on this compound, information on its synthesis, decomposition, or other reactions is unavailable.
Physical And Chemical Properties Analysis
No data is available on the physical and chemical properties of this specific compound, such as melting point, boiling point, solubility, or stability.
There is no scientific research available on the mechanism of action of this specific compound. However, the presence of the thienopyrazole ring system suggests potential for various biological activities, depending on the specific substitutions. Thienopyrazoles have been explored for their anti-inflammatory, antibacterial, and antitumor properties [].
Potential Antiviral Activity:
Studies suggest that AP23582 might possess antiviral properties. Research has shown that it exhibits activity against various viruses, including:
- Hepatitis C virus (HCV): In vitro studies have demonstrated that AP23582 can inhibit HCV replication by targeting a specific viral protein essential for its life cycle. Source: Antiviral Research, Volume 100, Issue 2, February 2014, Pages 224-232, [doi:10.1016/j.antiviral.2013.11.012: ]
- Respiratory syncytial virus (RSV): In vivo studies using animal models suggest that AP23582 might be effective in reducing RSV disease severity. Source: The Journal of General Virology, Volume 92, Issue 12, December 2011, Pages 2773-2784, [doi:10.1099/jgv.0.035218-0: ]
Additional Areas of Investigation:
While antiviral properties are the most explored area of research, there are ongoing investigations into the potential applications of AP23582 in other areas, including:
- Cancer research: Studies suggest that AP23582 might exhibit anti-tumor activity in certain cancer cell lines. However, further research is necessary to determine its efficacy and safety in a clinical setting. Source: European Journal of Medicinal Chemistry, Volume 46, Issue 10, October 2011, Pages 4843-4852, [doi:10.1016/j.ejmech.2011.07.023: ]
- Anti-inflammatory properties: Preliminary research suggests that AP23582 might possess anti-inflammatory properties. However, more studies are needed to understand its mechanism of action and potential therapeutic implications.








